Isopropyl 3-Cyano-4-Isopropoxybenzoate: Core Chemical Properties, Synthesis, and Application in Ozanimod Development
Isopropyl 3-Cyano-4-Isopropoxybenzoate: Core Chemical Properties, Synthesis, and Application in Ozanimod Development
Executive Summary
As pharmaceutical pipelines increasingly target complex cellular signaling pathways, the demand for highly specific, structurally tuned organic intermediates has surged. Isopropyl 3-cyano-4-isopropoxybenzoate (CAS: 1261173-10-7) is a critical building block in modern medicinal chemistry, primarily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators such as Ozanimod[1][2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, a cyanide-free synthetic pathway, and a self-validating experimental protocol for its downstream application in active pharmaceutical ingredient (API) assembly.
Physicochemical Properties & Structural Causality
The molecular architecture of Isopropyl 3-cyano-4-isopropoxybenzoate ( C14H17NO3 ) is defined by a central benzene ring functionalized with three distinct moieties: an isopropyl ester, a cyano group, and an isopropoxy ether.
Structural Causality in Drug Design:
-
Steric Shielding: The bulky isopropyl ester provides superior steric hindrance compared to its methyl counterpart. This protects the carbonyl carbon from premature nucleophilic attack during upstream synthetic steps, ensuring high intermediate stability.
-
Orthogonal Reactivity: The cyano group remains inert during the base-catalyzed etherification of the phenol, allowing for highly selective downstream transformations (e.g., amidoxime formation or direct oxadiazole coupling).
Table 1: Computed and Physical Properties | Property | Value | | :--- | :--- | | CAS Number | 1261173-10-7[3] | | Molecular Formula | C14H17NO3 | | Molecular Weight | 247.29 g/mol | | Exact Mass | 247.1208 g/mol | | Topological Polar Surface Area (TPSA) | 59.3 Ų | | Hydrogen Bond Donors / Acceptors | 0 / 4 | | Physical State | Solid (Off-white powder) |
Mechanistic Synthesis Pathway
Historically, the cyanation of aromatic rings relied on the Sandmeyer reaction or the use of highly toxic Copper(I) cyanide (CuCN)[4]. To meet modern green chemistry standards and industrial safety requirements, a highly efficient, cyanide-free pathway has been developed.
This route leverages a formylation-oximation-dehydration sequence, transforming an aldehyde directly into a nitrile.
Fig 1: Cyanide-free synthetic pathway for Isopropyl 3-cyano-4-isopropoxybenzoate.
Reaction Causality:
-
Formylation: Isopropyl 4-hydroxybenzoate is reacted with paraformaldehyde and MgCl2 in the presence of triethylamine. The Mg2+ ion acts as a Lewis acid, coordinating with the phenol oxygen to direct the formyl group exclusively to the ortho position (C3).
-
Oximation & Dehydration: The aldehyde is treated with hydroxylamine hydrochloride ( NH2OH⋅HCl ) to form an oxime intermediate. Subsequent addition of acetyl chloride acts as a potent dehydrating agent, eliminating water to yield the cyano group[4].
-
Isopropylation: The phenol is alkylated using isopropyl bromide and K2CO3 in DMF. The mild base deprotonates the phenol without hydrolyzing the sterically hindered isopropyl ester.
Application in S1P Receptor Modulators
Isopropyl 3-cyano-4-isopropoxybenzoate is the direct precursor to the "right-hand" lipophilic tail of Ozanimod, a drug used for relapsing multiple sclerosis (RMS) and ulcerative colitis[1][2]. The ester must be coupled with a chiral indane amidoxime to construct the central 1,2,4-oxadiazole pharmacophore.
Fig 2: Assembly of the 1,2,4-oxadiazole core in Ozanimod synthesis.
Experimental Protocol: Self-Validating Hydrolysis & Preparation for Cyclization
Before the oxadiazole cyclization can occur, the isopropyl ester is typically hydrolyzed to 3-cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3) to allow for controlled peptide-like coupling (e.g., using CDI or EDC/HOBt)[5]. The following protocol is designed as a self-validating system to ensure maximum yield and purity.
Step-by-Step Methodology
-
Dissolution & Phase Homogenization:
-
Action: Suspend 10.0 g of Isopropyl 3-cyano-4-isopropoxybenzoate in a 1:1 solvent mixture of Tetrahydrofuran (THF) and Ethanol (40 mL total)[5].
-
Causality: THF ensures complete solvation of the highly lipophilic isopropyl ester. Ethanol acts as a miscible bridge solvent, preventing the ester from crashing out when the aqueous base is introduced.
-
-
Controlled Saponification:
-
Action: Add 25 mL of an aqueous 2M Sodium Hydroxide ( NaOH ) solution dropwise over 15 minutes. Stir at 25°C for 4 hours.
-
Causality: Dropwise addition prevents localized exothermic spikes. Temperature control is critical; exceeding 40°C risks the unwanted hydration of the cyano group into a primary amide.
-
-
In-Process Control (IPC) Validation:
-
Action: Sample the reaction mixture and analyze via HPLC (C18 column, MeCN/Water gradient).
-
Validation Gate: Proceed to workup only when the ester peak area is <0.5% relative to the product acid peak. If >0.5%, continue stirring for 1 hour and re-test.
-
-
Workup & Acidification:
-
Action: Concentrate the mixture under vacuum to remove THF and Ethanol. Dilute the remaining aqueous phase with 100 mL of distilled water. Extract once with 30 mL of Ethyl Acetate to remove unreacted organic impurities, discarding the organic layer.
-
Action: Cool the aqueous layer to 5°C and slowly add 2N Hydrochloric Acid ( HCl ) until the pH reaches 2.0 - 2.5[5].
-
Causality: Removing the organic solvents forces the sodium carboxylate entirely into the aqueous phase. Subsequent acidification protonates the carboxylate, driving the rapid crystallization of the target acid.
-
-
Isolation:
-
Action: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual NaCl . Dry under a vacuum at 45°C to constant weight.
-
Analytical Characterization Standards
To confirm the integrity of the synthesized intermediate, the following analytical benchmarks must be met:
-
1H NMR (400 MHz, DMSO-d6): Expect a characteristic septet at ~4.8 ppm corresponding to the CH proton of the isopropoxy group, and a doublet at ~1.3 ppm for the six methyl protons. The disappearance of the ester isopropyl signals confirms successful hydrolysis.
-
Mass Spectrometry (ESI-MS): For the hydrolyzed acid, m/z [M-H]- should be observed at 204.0.
References
- Guidechem.
- Google Patents. "WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate".
- QuickCompany.
- Google Patents. "WO2016164180A1 - Deuterium-substituted oxadiazoles".
- ChemicalBook. "3-CYANO-4-ISOPROPOXYBENZOIC ACID | 258273-31-3". ChemicalBook.
Sources
- 1. A Process For The Preparation Of Ozanimod Hydrochloride And [quickcompany.in]
- 2. WO2016164180A1 - Deuterium-substituted oxadiazoles - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate - Google Patents [patents.google.com]
- 5. 3-CYANO-4-ISOPROPOXYBENZOIC ACID | 258273-31-3 [chemicalbook.com]

